2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C11H9NOS. It is a derivative of thiazole, a five-membered ring containing nitrogen and sulfur atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-m-tolylthiazole with appropriate reagents to introduce the aldehyde functional group at the 5-position. One common method involves the use of Vilsmeier-Haack reaction, where the thiazole compound reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: 2-M-Tolylthiazole-5-carboxylic acid.
Reduction: 2-M-Tolylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of 2-(4-methylphenyl)-1,3-thiazole-5-carbaldehyde.
2-Methylthiazole: A similar compound with a methyl group at the 2-position instead of the tolyl group.
5-Methylthiazole: A compound with a methyl group at the 5-position instead of the aldehyde group.
Uniqueness
This compound is unique due to the presence of both the tolyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
CAS No. |
921061-16-7; 921124-57-4 |
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Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 |
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-6-10(7-13)14-11/h2-7H,1H3 |
InChI Key |
MQUFKDMUTLOWEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC=C(S2)C=O |
solubility |
not available |
Origin of Product |
United States |
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